2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c21-13-20(9-1-2-10-20)23-17(24)12-28-19(26)14-5-7-15(8-6-14)22-18(25)16-4-3-11-27-16/h3-8,11H,1-2,9-10,12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPSCKYOSHORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to obtain the corresponding thioamide . The subsequent oxidation with potassium hexacyanoferrate(III) in an alkaline medium affords the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium hexacyanoferrate(III) in an alkaline medium.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Substitution: Reagents like bromine, nitric acid, formaldehyde, and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like carbonic anhydrase IX, which is involved in tumor hypoxia and cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Substituent Diversity: The target compound’s furan-2-carboxamido group distinguishes it from analogs with thiophen sulfonamido (438599-70-3) or cyanobenzoate (733765-06-5) moieties. The 1-cyanocyclopentyl group introduces steric hindrance and polarity compared to simpler cyclohexyl or benzofuran substituents in analogs.
Pharmacokinetic Implications: Ester and amide linkages in all compounds suggest susceptibility to enzymatic hydrolysis, a common feature in prodrug design. The cyanocyclopentyl group may enhance metabolic stability relative to the methylcyclohexyl group in 522658-93-1 due to reduced oxidative metabolism .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-(furan-2-carboxamido)benzoic acid with 2-((1-cyanocyclopentyl)amino)-2-oxoethyl bromide, paralleling methods used for analogs like 733765-06-5 .
Research Findings and Limitations
- Structural Data : Crystallographic data for the target compound are absent in the provided evidence. However, SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement and could resolve its structure if crystallized .
- Biological Activity: No direct studies on the target compound were identified. In contrast, analogs like lutetium Lu 177 vipivotide tetraxetan (PLUVICTO®) demonstrate clinical utility in oncology, though their structures are distinct .
- Regulatory Status: None of the compared compounds, including the target, are listed in pharmacopeial standards (e.g., USP-NF) based on .
Biological Activity
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate is a complex organic compound notable for its unique chemical structure, which includes a cyanocyclopentyl group, a furan ring, and a benzoate moiety. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and drug development. The compound's molecular formula is , and it has garnered interest for its possible applications in treating various diseases.
The compound's structure allows it to participate in a range of chemical reactions, including:
- Oxidation : Can be oxidized using potassium hexacyanoferrate(III).
- Substitution Reactions : Electrophilic substitution reactions such as bromination and acylation can occur on the furan ring.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets. Similar compounds have been shown to inhibit enzymes like carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Potential to inhibit tumor growth by affecting metabolic pathways.
- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens.
Case Studies and Experimental Findings
A study exploring related compounds demonstrated that modifications to the molecular structure significantly influenced biological activity. For instance, certain derivatives exhibited up to 100% protective activity against ER stress-induced cell death in pancreatic β-cells with an EC50 value of .
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| 5g | 88 | 13 ± 1 |
| 5a | 45 | 18 ± 4 |
These findings suggest that structural modifications can enhance the efficacy of compounds in protecting cells from stress conditions, highlighting the therapeutic potential of this class of compounds.
Potential Applications
The unique properties of this compound make it a candidate for further research in:
- Pharmaceutical Development : As a scaffold for new drug candidates targeting cancer and metabolic diseases.
- Material Sciences : Exploring its utility in creating advanced materials due to its chemical reactivity.
Q & A
Basic: What are the recommended synthetic routes for 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 4-(furan-2-carboxamido)benzoate, and how can regioselectivity be ensured?
Methodological Answer:
The synthesis typically involves sequential esterification and amidation steps. For example:
Esterification: React 4-aminobenzoic acid with furan-2-carbonyl chloride to form 4-(furan-2-carboxamido)benzoic acid.
Activation: Convert the benzoic acid to an active ester (e.g., using N-hydroxysuccinimide/DCC) for coupling.
Amidation: React the activated ester with 2-amino-1-cyanocyclopentane under basic conditions (e.g., DIPEA in DMF) to form the final compound .
Key Considerations:
- Regioselectivity in the amidation step can be controlled by steric and electronic factors. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack at the carbonyl carbon.
- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid side products .
Basic: How should researchers characterize the purity and structural conformation of this compound?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
- Structural Confirmation:
- NMR Spectroscopy: Assign peaks for key groups (e.g., furan protons at δ 6.5–7.5 ppm, cyanocyclopentyl C≡N stretch in 13C NMR) .
- FT-IR: Verify carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
Advanced: What in vitro assays are suitable for evaluating its potential as a serine protease inhibitor?
Methodological Answer:
- Enzyme Inhibition Assays:
- Fluorogenic Substrate Assay: Use a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC) with TMPRSS2 or trypsin-like proteases. Measure fluorescence quenching upon inhibitor binding .
- IC50 Determination: Perform dose-response curves (1 nM–100 µM) and calculate inhibition constants using nonlinear regression .
- Cell-Based Assays:
Advanced: How can molecular docking studies predict interactions with targets like TMPRSS2?
Methodological Answer:
Protein Preparation: Obtain the TMPRSS2 crystal structure (PDB ID: 7MEQ). Remove water molecules and add hydrogens.
Ligand Preparation: Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
Docking: Use AutoDock Vina with a grid box centered on the catalytic Ser441 residue.
Analysis: Prioritize poses with hydrogen bonds to His296 and Asp435, and hydrophobic interactions with the S1 pocket .
Validation: Compare docking scores with known inhibitors (e.g., Camostat mesylate) .
Advanced: How can conflicting biological activity data across experimental models be resolved?
Methodological Answer:
- Source of Contradictions:
- Variability in cell lines (e.g., HEK293 vs. Calu-3 for TMPRSS2 expression).
- Differences in assay conditions (e.g., serum-free vs. serum-containing media) .
- Strategies:
- Standardize protocols (e.g., use physiologically relevant pH and temperature).
- Validate findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays).
- Perform meta-analysis of dose-response curves to identify outliers .
Basic: What crystallographic methods are recommended for determining its 3D structure?
Methodological Answer:
- Crystallization: Screen conditions using vapor diffusion (e.g., PEG 3350/0.2 M ammonium sulfate) to obtain single crystals.
- Data Collection: Collect X-ray diffraction data (λ = 1.5418 Å) on a Bruker D8 Venture diffractometer at 100 K.
- Structure Refinement: Use SHELXL for refinement, starting with phases derived from direct methods. Validate with R-factor (<0.05) and CheckCIF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
